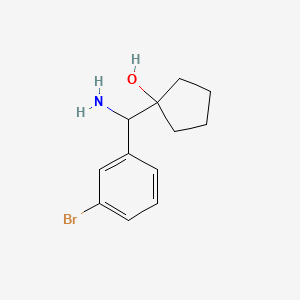
1-(Amino(3-bromophenyl)methyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Amino(3-bromophenyl)methyl)cyclopentanol is an organic compound that features a cyclopentanol ring substituted with an amino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Amino(3-bromophenyl)methyl)cyclopentanol typically involves the reaction of cyclopentanone with 3-bromoaniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Amino(3-bromophenyl)methyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 1-(Amino(3-bromophenyl)methyl)cyclopentanone.
Reduction: Formation of 1-(Amino(3-bromophenyl)methyl)cyclopentylamine.
Substitution: Formation of compounds such as 1-(Amino(3-methoxyphenyl)methyl)cyclopentanol or 1-(Amino(3-cyanophenyl)methyl)cyclopentanol.
Scientific Research Applications
1-(Amino(3-bromophenyl)methyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Amino(3-bromophenyl)methyl)cyclopentanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Amino(4-bromophenyl)methyl)cyclopentanol
- 1-(Amino(3-chlorophenyl)methyl)cyclopentanol
- 1-(Amino(3-fluorophenyl)methyl)cyclopentanol
Uniqueness
1-(Amino(3-bromophenyl)methyl)cyclopentanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to other halogen-substituted analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical properties and biological activity, making it distinct from its chloro- and fluoro-substituted counterparts.
Properties
IUPAC Name |
1-[amino-(3-bromophenyl)methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-10-5-3-4-9(8-10)11(14)12(15)6-1-2-7-12/h3-5,8,11,15H,1-2,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUVRWVXFDMYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(C2=CC(=CC=C2)Br)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine](/img/structure/B8226413.png)
![Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B8226421.png)
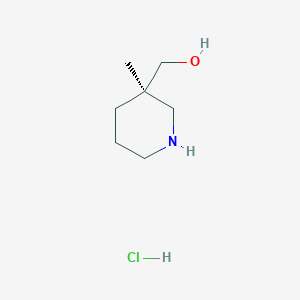
![6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B8226438.png)

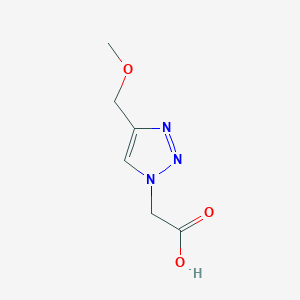
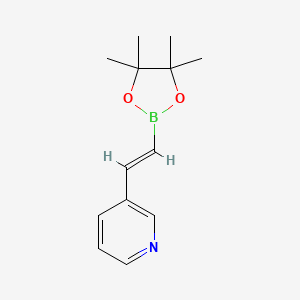
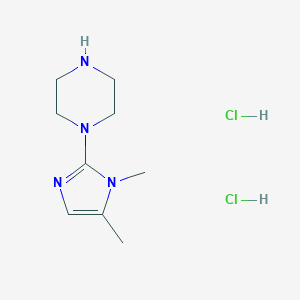
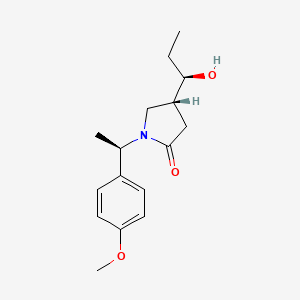
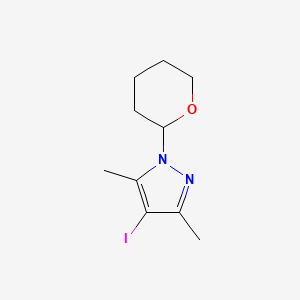
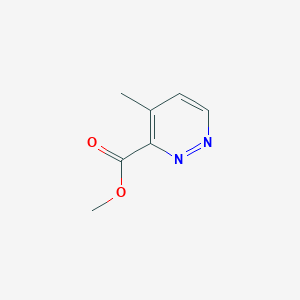
![6-Fluoro-2-azaspiro[3.4]octane hydrochloride](/img/structure/B8226493.png)
![tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B8226496.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B8226505.png)
